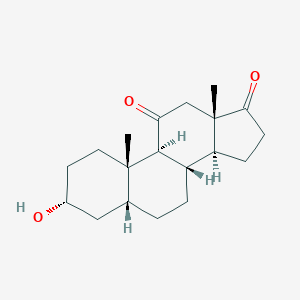

11-Ketoetiocholanolone

説明

エチオコランロンはテストステロンの排泄代謝物であり、抗けいれん作用を有します . 11-オキソエチオコランロンはステロイドであり、内因性代謝物のクラスに属します. コルチゾールと11-ケトテストステロンから生成されます .

準備方法

合成ルートと反応条件: 11-オキソエチオコランロンの合成には、エチオコランロンの酸化が含まれます。これは、制御された条件下でさまざまな酸化剤を使用して達成できます。 一般的な方法の1つは、酢酸中の三酸化クロムを使用する方法であり、これは11-ヒドロキシ基を選択的にケト基に酸化します .

工業生産方法: 11-オキソエチオコランロンの工業生産には、通常、微生物培養物を使用したステロイドの生体変換が含まれます. 特定の菌株の細菌または真菌を使用して、酵素的酸化によって前駆体ステロイドを目的の生成物に変換します .

反応の種類:

酸化: 11-オキソエチオコランロンは、さらに酸化されてより酸化された誘導体を形成することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、エチオコランロンに戻すことができます。

置換: この化合物は、特定の条件下で官能基が他の基に置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化: 酢酸中の三酸化クロム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基性または酸性条件下でのさまざまな求核剤。

主な生成物:

酸化: より酸化されたステロイド。

還元: エチオコランロン。

置換: 置換された官能基を持つステロイド。

4. 科学研究における用途

11-オキソエチオコランロンは、科学研究でいくつかの用途があります。

化学: ステロイド分析の基準物質として、および他のステロイドの合成における中間体として使用されます。

生物学: ステロイド代謝における役割と、さまざまな生物学的プロセスへの影響について研究されています。

医学: 抗けいれん作用やストレス反応における役割など、潜在的な治療効果について調査されています。

科学的研究の応用

11-Oxo Etiocholanolone has several applications in scientific research:

Chemistry: Used as a reference standard in steroid analysis and as an intermediate in the synthesis of other steroids.

Biology: Studied for its role in steroid metabolism and its effects on various biological processes.

Medicine: Investigated for its potential therapeutic effects, including anticonvulsant properties and its role in stress response.

Industry: Used in the development of diagnostic assays and as a marker for steroid metabolism in various organisms

作用機序

11-オキソエチオコランロンは、主にステロイド受容体との相互作用を通じてその効果を発揮します. それはGABA_A受容体の正のアロステリックモジュレーターとして作用し、GABAの抑制効果を高め、抗けいれん効果をもたらします . この化合物は、免疫応答と炎症に関与するパイリンインフラマソームにも影響を与えます .

類似の化合物:

エチオコランロン: テストステロンの代謝物である親化合物であり、同様の生物学的活性を持ちます。

11-ケトテストステロン: テストステロンの別の代謝物であり、11-オキソエチオコランロンと構造的類似性を共有します。

11-ヒドロキシアンドロステロン: ステロイド代謝にも関与する関連するステロイド。

独自性: 11-オキソエチオコランロンは、その特定の酸化状態と、コルチゾールと11-ケトテストステロンの両方の代謝物としての役割のために独特です。 GABA_A受容体を調節し、パイリンインフラマソームに影響を与える能力は、他の類似の化合物とは異なります .

類似化合物との比較

Etiocholanolone: The parent compound, which is a metabolite of testosterone and has similar biological activities.

11-Keto Testosterone: Another metabolite of testosterone, which shares structural similarities with 11-Oxo Etiocholanolone.

11-Hydroxy Androsterone: A related steroid that is also involved in steroid metabolism.

Uniqueness: 11-Oxo Etiocholanolone is unique due to its specific oxidation state and its role as a metabolite of both cortisol and 11-keto testosterone. Its ability to modulate the GABA_A receptor and influence the pyrin inflammasome distinguishes it from other similar compounds .

生物活性

11-Ketoetiocholanolone (11-k) is a significant metabolite in the adrenal steroidogenesis pathway, primarily derived from the metabolism of androgens. This compound has garnered attention for its role in various physiological and pathological conditions, particularly concerning hormonal regulation, stress response, and metabolic processes. This article explores the biological activity of 11-k, supported by research findings, methodology for detection, and implications in health and disease.

Formation and Metabolism

This compound is synthesized in the adrenal cortex through the enzymatic action of cytochrome P450 enzymes. Specifically, it is formed from 11β-hydroxyandrostenedione (11OHA4) and further metabolized into various active androgens, including 11-ketotestosterone (11KT) and 11-ketoandrostenedione (11KA4). The metabolic pathway can be summarized as follows:

-

Conversion of 11OHA4 :

- 11OHA4 is converted to 11-hydroxy-etiocholanolone.

- This can also arise from cortisol through metabolic transformations.

- Enzymatic Processes :

Biological Functions

The biological activity of 11-k extends across several domains:

- Hormonal Regulation : As an androgen metabolite, elevated levels of 11-k indicate increased androgen production or exogenous androgen use. It serves as a marker for assessing adrenal function and androgen status in various conditions like polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH) .

- Stress Response : Research indicates that 11-k is a reliable indicator of stress levels in animals. It has been utilized to measure stress responses in species such as Iberian red deer, correlating with plasma cortisol levels during stress events .

- Potential Therapeutic Implications : The continuous presence of 11-k throughout life suggests its relevance in conditions characterized by androgen excess. Its role in castration-resistant prostate cancer dynamics further emphasizes its potential as a therapeutic target .

Detection Methods

Quantifying this compound accurately is crucial for both clinical and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for detecting this metabolite due to its sensitivity and specificity.

Table: Comparison of Detection Methods for this compound

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| HPLC-MS/MS | High | High | Feces, Urine |

| Immunoassay | Moderate | Variable | Serum, Plasma |

| GC-MS | Moderate | High | Blood |

Case Studies

Several studies have highlighted the biological activity of 11-k:

- Stress Monitoring in Iberian Red Deer :

- Androgen Excess Conditions :

- Castration-Resistant Prostate Cancer :

特性

IUPAC Name |

3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNYGQONJQTULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995037 | |

| Record name | 3-Hydroxyandrostane-11,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-27-5 | |

| Record name | 11-Ketoetiocholanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyandrostane-11,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。